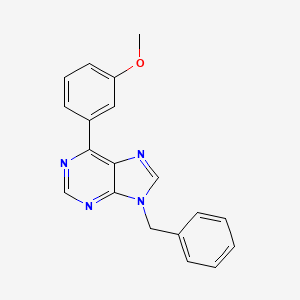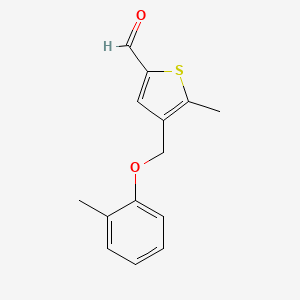![molecular formula C10H4Cl2N2O B12937865 2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)
2,4-Dichlorobenzofuro[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorobenzofuro[2,3-d]pyrimidine is a heterocyclic compound that features a fused benzofuran and pyrimidine ring systemThe molecular formula of this compound is C10H4Cl2N2O, and it has a molecular weight of 239.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzofuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloropyrimidine with a suitable benzofuran derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorobenzofuro[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation reactions can lead to the formation of hydroxylated or ketone derivatives.
Scientific Research Applications
2,4-Dichlorobenzofuro[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used as a building block in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzofuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases, which are crucial for cell signaling and growth . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine: This compound shares a similar fused ring system but with a pyridine ring instead of a benzofuran ring.
Furo[2,3-d]pyrimidine: Similar to 2,4-Dichlorobenzofuro[2,3-d]pyrimidine but with a furan ring instead of a benzofuran ring.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and the fused benzofuran-pyrimidine ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H4Cl2N2O |
|---|---|
Molecular Weight |
239.05 g/mol |
IUPAC Name |
2,4-dichloro-[1]benzofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H4Cl2N2O/c11-8-7-5-3-1-2-4-6(5)15-9(7)14-10(12)13-8/h1-4H |
InChI Key |
UICAYKZNZSFYNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



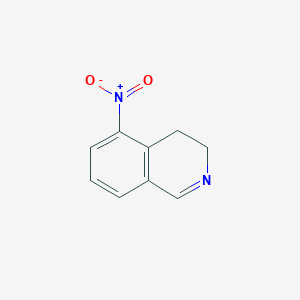

![tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
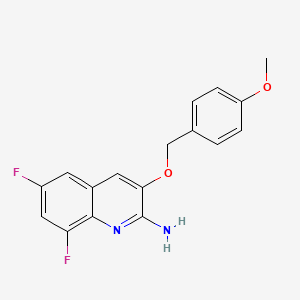
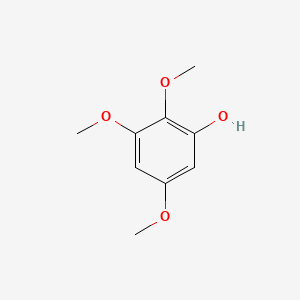
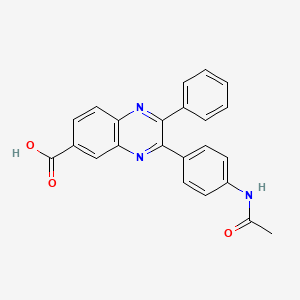

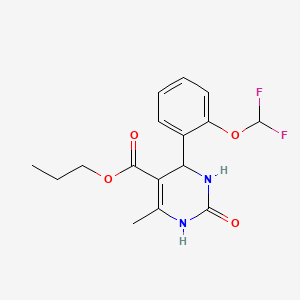
![9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12937839.png)
![7-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12937851.png)
